N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(4-methylphenyl)acetamide
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Overview
Description
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(4-methylphenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(4-methylphenyl)acetamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the starting materials would include 5-methylindole and 4-methylphenylacetic acid. The reaction is carried out in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and microwave-assisted synthesis could be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form indoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets in the body. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure but with different substituents on the phenyl ring.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Variants with additional functional groups
Uniqueness
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(4-methylphenyl)acetamide is unique due to its specific substitution pattern on the indole and phenyl rings, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C20H22N2O |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H22N2O/c1-14-3-6-16(7-4-14)12-20(23)21-10-9-17-13-22-19-8-5-15(2)11-18(17)19/h3-8,11,13,22H,9-10,12H2,1-2H3,(H,21,23) |
InChI Key |
XAFOKGOHYFAPHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCCC2=CNC3=C2C=C(C=C3)C |
Origin of Product |
United States |
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